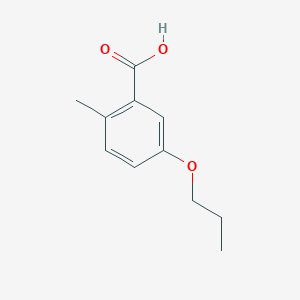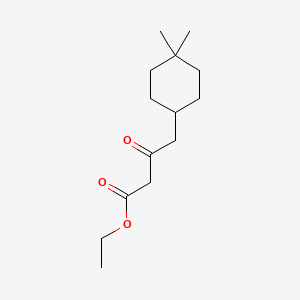
4-(4,4-Dimethyl-cyclohexyl)-3-oxo-butyric acid ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4,4-Dimethyl-cyclohexyl)-3-oxo-butyric acid ethyl ester (DMCO-EE) is an organic compound with a wide range of applications in scientific research. It is a colorless and odorless liquid with a molecular weight of 250.3 g/mol. DMCO-EE has been widely used in laboratory experiments due to its low toxicity and high solubility in many organic solvents. This compound has a wide range of potential applications in the field of organic synthesis, pharmaceuticals, and biochemistry.
Applications De Recherche Scientifique
Synthesis and Characterization
A primary application involves the synthesis and characterization of complex organic molecules. For example, the work by Coriani et al. (2009) details the synthesis and absolute configuration assignment of optically active paraconic-acid derivatives, including a detailed study on 4,4-dimethyl-5-oxo-tetrahydrofuran-3-carboxylic acid and its esters through enzymatic resolution and extensive computational studies (Coriani et al., 2009). Additionally, the preparation of bis(triorganotin(IV)) esters of 4-ketopimelic acid as studied by Chalupa et al. (2006), showcases applications in structural biology and polymer science, highlighting how the structures of these compounds vary between their solid and solution states (Chalupa et al., 2006).
Organic Chemistry Applications
In organic chemistry, the synthesis of new compounds through innovative methods is a significant application. Abele et al. (1993) illustrate the preparation of 1,3-dimethyl-2-ethoxycarbonyl-1-(trifluoromethyl)cyclohex-4-ene via the cycloaddition of specific esters, demonstrating the compound's potential as a precursor for further chemical transformations (Abele et al., 1993). Similarly, the work by Mahmud et al. (2018) on the one-pot synthesis of certain ethyl esters from 2-cyano-3-arylacrylic acid highlights the compound's utility in synthesizing derivatives with potential pharmaceutical applications (Mahmud et al., 2018).
Propriétés
IUPAC Name |
ethyl 4-(4,4-dimethylcyclohexyl)-3-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24O3/c1-4-17-13(16)10-12(15)9-11-5-7-14(2,3)8-6-11/h11H,4-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRDUBMYNVZOHCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CC1CCC(CC1)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl N-[(1S,3S)-3-(hydroxymethyl)cyclohexyl]carbamate](/img/structure/B6357348.png)

![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B6357364.png)
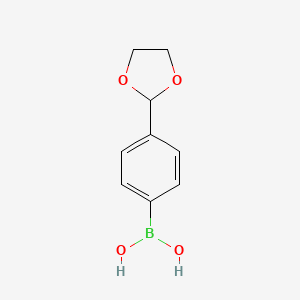
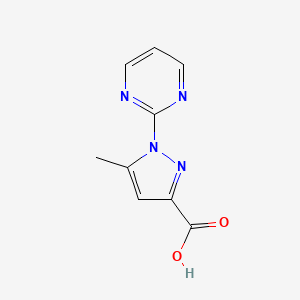





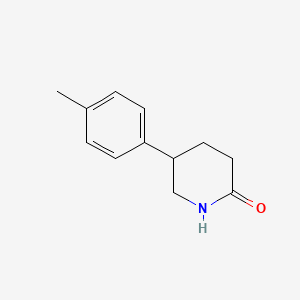

![t-Butyl 2,3-dibromo-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B6357448.png)
